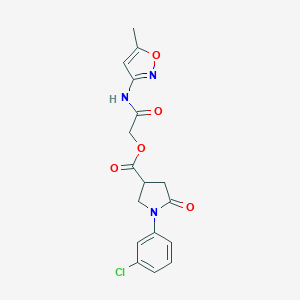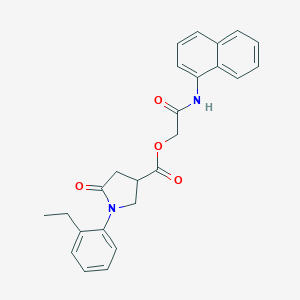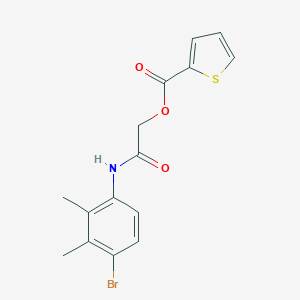![molecular formula C17H19NO5 B270978 N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270978.png)
N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide, also known as DOTOC, is a chemical compound that belongs to the family of peptides. It is a synthetic analog of somatostatin, a hormone that regulates the endocrine system. DOTOC has been extensively studied for its potential applications in scientific research, particularly in the field of medical imaging.
作用機序
N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide binds to somatostatin receptors, which are expressed in a variety of tissues, including the pancreas, pituitary gland, and gastrointestinal tract. The binding of this compound to somatostatin receptors inhibits the release of hormones and other signaling molecules, which can have a variety of physiological effects.
Biochemical and Physiological Effects
The physiological effects of this compound depend on the specific somatostatin receptors that it binds to. In general, this compound can inhibit the release of growth hormone, insulin, glucagon, and other hormones. This compound can also reduce the secretion of digestive enzymes and decrease the motility of the gastrointestinal tract.
実験室実験の利点と制限
One of the main advantages of N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide is its high affinity for somatostatin receptors, which makes it a useful tool for studying the distribution and function of these receptors in the body. However, this compound has some limitations as well. It can be difficult to synthesize and label with a radioactive isotope, which can limit its use in some research applications. Additionally, this compound has a relatively short half-life, which means that it must be used quickly after synthesis.
将来の方向性
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide. One area of interest is the development of new labeling techniques that can improve the sensitivity and specificity of PET imaging using this compound. Another area of interest is the use of this compound as a therapeutic agent for the treatment of cancers that express somatostatin receptors. Finally, researchers are exploring the use of this compound in combination with other drugs to enhance its therapeutic effects.
合成法
The synthesis of N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide involves several steps, including the protection of the amine group, the coupling of the protected amine with a carboxylic acid, and the deprotection of the amine group. The final product is obtained through a cyclization reaction. The synthesis of this compound is a complex process that requires a high level of expertise and specialized equipment.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide has been used in a variety of scientific research applications, including medical imaging, cancer treatment, and drug development. One of the most promising applications of this compound is in the field of positron emission tomography (PET) imaging. PET imaging is a non-invasive technique that allows researchers to visualize the distribution of a specific molecule in the body. This compound can be labeled with a radioactive isotope and used as a tracer in PET imaging to detect the presence of somatostatin receptors in the body.
特性
分子式 |
C17H19NO5 |
|---|---|
分子量 |
317.34 g/mol |
IUPAC名 |
N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H19NO5/c1-21-9-3-4-12(22-2)11(7-9)18-16(19)14-8-5-10-13(6-8)23-17(20)15(10)14/h3-4,7-8,10,13-15H,5-6H2,1-2H3,(H,18,19) |
InChIキー |
YCXQFNKUNUIKKV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2C3CC4C2C(=O)OC4C3 |
正規SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2C3CC4C2C(=O)OC4C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270896.png)
![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270897.png)


![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270903.png)

![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270907.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270908.png)

![2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B270911.png)
![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270914.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270915.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270917.png)